
Dansyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-L-aspartic acid is a fluorescent derivative of L-aspartic acid, where the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is attached to the amino group of the aspartic acid. This compound is widely used in biochemical and analytical applications due to its fluorescent properties, which make it useful for detecting and quantifying amino acids, peptides, and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-aspartic acid typically involves the reaction of L-aspartic acid with dansyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like acetone at room temperature. The general reaction scheme is as follows:
- Dissolve L-aspartic acid in a suitable solvent.
- Add sodium bicarbonate to the solution to maintain a basic pH.
- Slowly add dansyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for a specified period.
- Purify the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional steps for purification and quality control to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-L-aspartic acid can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The amide bond between the dansyl group and the aspartic acid can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Sodium Bicarbonate: Used as a base to maintain the pH during the synthesis.
Dansyl Chloride: The primary reagent for introducing the dansyl group.
Organic Solvents: Acetone or similar solvents are used to dissolve reactants and facilitate the reaction.
Major Products Formed
The primary product of the reaction between L-aspartic acid and dansyl chloride is this compound. Depending on the reaction conditions, side products such as unreacted L-aspartic acid or partially dansylated derivatives may also be formed.
Applications De Recherche Scientifique
Dansyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying reaction mechanisms and molecular interactions.
Biology: Employed in the detection and quantification of amino acids, peptides, and proteins in biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to study metabolic pathways and disease markers.
Industry: Applied in quality control processes for the analysis of amino acids and peptides in pharmaceuticals and food products.
Mécanisme D'action
The fluorescent properties of Dansyl-L-aspartic acid arise from the dansyl group, which absorbs light at a specific wavelength and emits fluorescence. This property allows the compound to be used as a marker or probe in various analytical techniques. The mechanism involves the excitation of the dansyl group by light, followed by the emission of fluorescence as the molecule returns to its ground state.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl-L-alanine: Another fluorescent derivative of an amino acid, used for similar applications.
Dansyl-L-glutamic acid: A fluorescent derivative of L-glutamic acid, used in biochemical assays.
Dansyl-L-lysine: A fluorescent derivative of L-lysine, commonly used in protein labeling.
Uniqueness
Dansyl-L-aspartic acid is unique due to its specific interaction with aspartic acid residues in proteins and peptides. This specificity makes it particularly useful for studying proteins that contain aspartic acid, providing insights into their structure and function.
Propriétés
Numéro CAS |
1100-24-9 |
|---|---|
Formule moléculaire |
C16H18N2O6S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C16H18N2O6S/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
Clé InChI |
DHOZTIJMCYMTMJ-LBPRGKRZSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


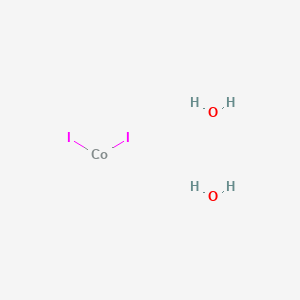
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)

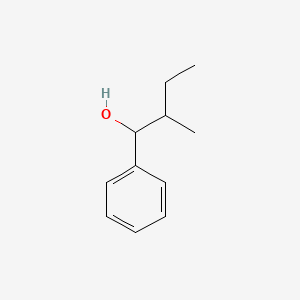
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
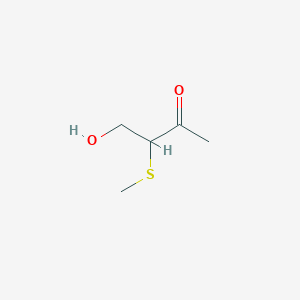
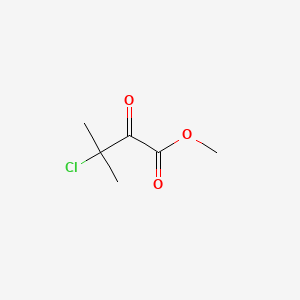
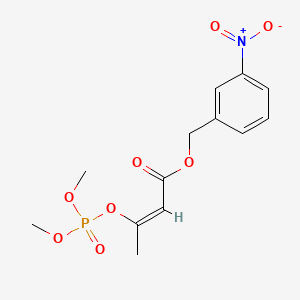
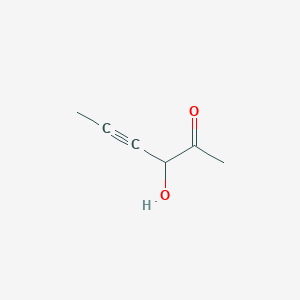
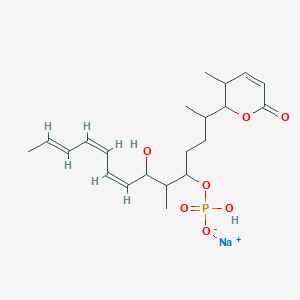
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)
